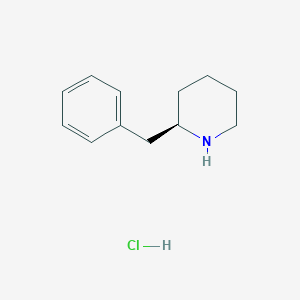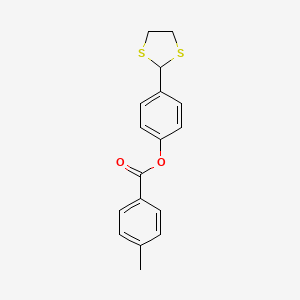
4-(1,3-Dithiolan-2-yl)phenyl 4-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,3-Dithiolan-2-yl)phenyl 4-methylbenzoate, also known as 4-Methylbenzoic acid 1,3-dithiolan-2-yl ester, is a dithiolane compound with potential applications in the fields of organic synthesis, pharmaceuticals, and biochemistry. It is a colorless solid with a melting point of 91-93 °C and a boiling point of 239-241 °C. 4-(1,3-Dithiolan-2-yl)phenyl 4-methylbenzoate has been extensively studied for its unique properties and has been found to be useful in various applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- A study by Matsumoto et al. (2008) discussed the novel formation of iodobenzene derivatives from related compounds, highlighting the significance of iodine-induced intramolecular cyclization in synthetic chemistry (Matsumoto, Takase, & Ogura, 2008).
- Kotan and Yuksek (2021) conducted quantum chemical calculations on a molecule structurally similar to 4-(1,3-Dithiolan-2-yl)phenyl 4-methylbenzoate, providing insights into its theoretical chemical properties (Kotan & Yuksek, 2021).
Antimicrobial and Anticancer Activities
- Hussein and Azeez (2013) synthesized derivatives of a similar compound and evaluated their antimicrobial activities, showing significant activity against various bacteria (Hussein & Azeez, 2013).
- Ravinaik et al. (2021) designed and synthesized benzamide derivatives for anticancer evaluation, offering a perspective on the potential anticancer applications of similar compounds (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Material Science and Organic Synthesis
- Takagi et al. (2013) explored the synthesis and optical properties of poly(p-benzamide)s, incorporating compounds related to 4-(1,3-Dithiolan-2-yl)phenyl 4-methylbenzoate for advanced material applications (Takagi, Nobuke, Nishikawa, & Yamakado, 2013).
- Carey, Dailey, and Fromuth (1981) studied the stereoselectivity of oxidation of 2-substituted-1,3-dithiolanes, contributing to the understanding of reaction mechanisms in organic synthesis (Carey, Dailey, & Fromuth, 1981).
Eigenschaften
IUPAC Name |
[4-(1,3-dithiolan-2-yl)phenyl] 4-methylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2S2/c1-12-2-4-13(5-3-12)16(18)19-15-8-6-14(7-9-15)17-20-10-11-21-17/h2-9,17H,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNPMMKWCDFCPLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3SCCS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-Dithiolan-2-yl)phenyl 4-methylbenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxyphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2408829.png)
![N-(2,3-dihydro-1H-inden-1-yl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2408830.png)
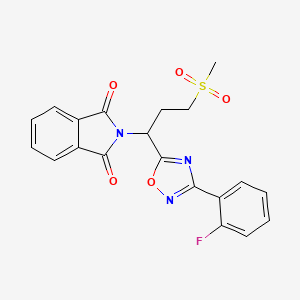
![methyl 4-(2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzoate](/img/structure/B2408833.png)
![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2408838.png)
![9-(4-bromophenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2408839.png)

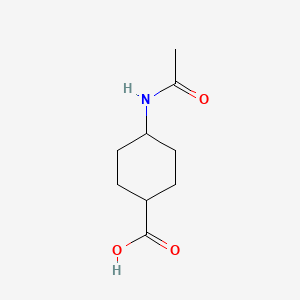
![2-Methyl-4-(4-phenylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2408842.png)
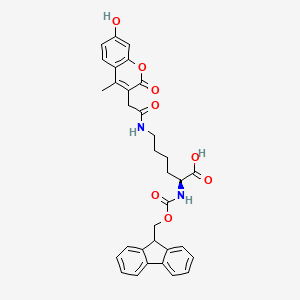
![N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2408846.png)
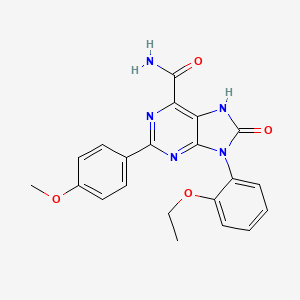
![9-benzyl-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2408848.png)
